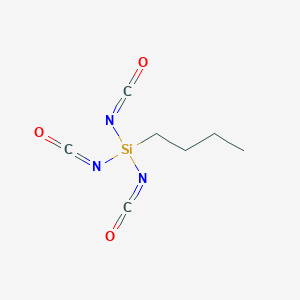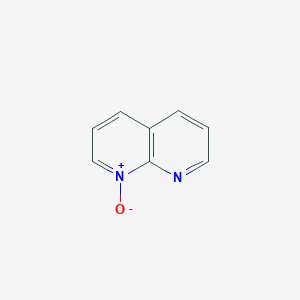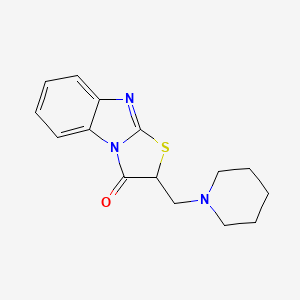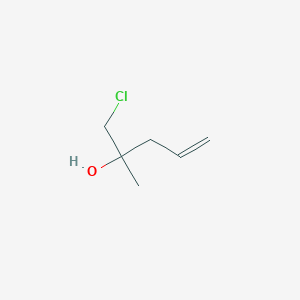
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is an organic compound that combines an aromatic amine with a sulfuric acid moiety. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-ethoxyethyl)benzene-1,4-diamine typically involves the reaction of 4-nitrobenzene-1,4-diamine with 2-ethoxyethanol under specific conditions. The nitro group is reduced to an amine group, and the ethoxyethyl group is introduced through nucleophilic substitution. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and hydrogen gas.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
4-N-(2-ethoxyethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of dyes and pigments.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations.
作用機序
The compound exerts its effects through interactions with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The sulfuric acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- 2-(methoxymethyl)benzene-1,4-diamine
- 4-ethoxybenzene-1,2-diamine
- N-(4-methoxyphenyl)benzene-1,4-diamine
Uniqueness
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is unique due to its specific ethoxyethyl substitution, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
特性
CAS番号 |
21542-86-9 |
|---|---|
分子式 |
C10H18N2O5S |
分子量 |
278.33 g/mol |
IUPAC名 |
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C10H16N2O.H2O4S/c1-2-13-8-7-12-10-5-3-9(11)4-6-10;1-5(2,3)4/h3-6,12H,2,7-8,11H2,1H3;(H2,1,2,3,4) |
InChIキー |
IOLVSFKGBGTETD-UHFFFAOYSA-N |
正規SMILES |
CCOCCNC1=CC=C(C=C1)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


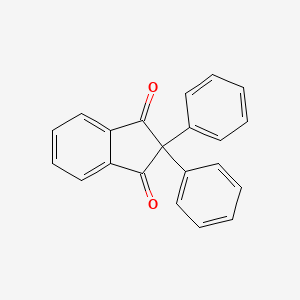
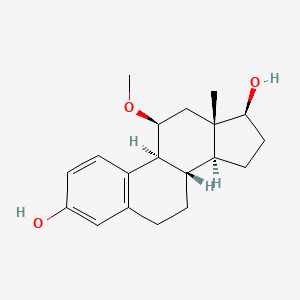

![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)
